molecular formula C21H34Cl2N2O3 B12759313 1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride CAS No. 102207-52-3

1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride

Cat. No.: B12759313
CAS No.: 102207-52-3
M. Wt: 433.4 g/mol
InChI Key: VFJFJOSAKXTELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-diethylaminoethoxy)ethyl ester, 2HCl is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-diethylaminoethoxy)ethyl ester, 2HCl typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the phenyl group and the acetic acid moiety. The final step involves the esterification with 2-(2-diethylaminoethoxy)ethanol and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl group or the pyridine ring.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyridine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Could be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid: Lacks the ester and diethylaminoethoxy groups.

    2-(2-Diethylaminoethoxy)ethyl ester: Lacks the pyridine and phenyl groups.

Uniqueness

The unique combination of the pyridine ring, phenyl group, and the ester with a diethylaminoethoxy moiety makes this compound distinct. This structural uniqueness may confer specific biological activities or chemical properties not found in similar compounds.

Properties

CAS No.

102207-52-3

Molecular Formula

C21H34Cl2N2O3

Molecular Weight

433.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-(3,6-dihydro-2H-pyridin-1-yl)-2-phenylacetate;dihydrochloride

InChI

InChI=1S/C21H32N2O3.2ClH/c1-3-22(4-2)15-16-25-17-18-26-21(24)20(19-11-7-5-8-12-19)23-13-9-6-10-14-23;;/h5-9,11-12,20H,3-4,10,13-18H2,1-2H3;2*1H

InChI Key

VFJFJOSAKXTELV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCOC(=O)C(C1=CC=CC=C1)N2CCC=CC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.